molecular formula C9H8FN3O B1442857 [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-65-2

[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1442857
M. Wt: 193.18 g/mol
InChI Key: VTRWXKRQCFFJJF-UHFFFAOYSA-N
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Description

“[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, including “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol”, is accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of these compounds is often (S)-(-) ethyl lactate .


Molecular Structure Analysis

The molecular structure of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” include the Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium .

Scientific Research Applications

Crystal Structure and α-Glycosidase Inhibition

[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol demonstrates α-glycosidase inhibition activity, which is significant in medical research, particularly for targeting enzymes involved in carbohydrate digestion (Gonzaga et al., 2016). Its crystal structure is crucial for understanding its interaction with biological molecules.

Catalysis in Organic Synthesis

This compound plays a role in catalyst- and solvent-free synthesis processes, particularly in microwave-assisted Fries rearrangement. This is relevant for creating more efficient and environmentally friendly synthetic pathways in chemistry (Moreno-Fuquen et al., 2019).

Huisgen 1,3-Dipolar Cycloaddition Catalysis

The compound is also utilized in catalyzing Huisgen 1,3-dipolar cycloadditions, a key reaction in click chemistry, which is widely used in drug discovery and material science (Ozcubukcu et al., 2009).

Antimicrobial Activity

In the field of pharmacology, this compound is used in the synthesis of various derivatives that exhibit antimicrobial properties. This is significant for the development of new antibacterial and antifungal agents (Nagamani et al., 2018).

Molecular Interactions and Tetrel Bonding

Research also focuses on the compound’s role in molecular interactions, especially in the context of tetrel bonding. This is important for understanding molecular assembly and interaction in chemistry (Ahmed et al., 2020).

Fluorescence and Photophysical Properties

The compound forms part of the synthesis of novel fluorophores, which are crucial in studies related to fluorescence and photophysical properties, impacting areas like material science and biological imaging (Padalkar et al., 2015).

Future Directions

The future directions for the research and development of “[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and agrochemicals . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

[1-(3-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRWXKRQCFFJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NT Pokhodylo, OY Shyyka, RD Savka… - Russian Journal of …, 2018 - Springer
Diazotization of 2-amino-1,3,4-thiadiazoles gave 1,3,4-thiadiazole-2-diazonium sulfates which were converted to 2-azido-1,3,4-thiadiazoles. The latter reacted with ethyl acetoacetate in …
Number of citations: 17 link.springer.com

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